3-Ethyl-3-azabicyclo[3.1.0]hexan-6-amine
Description
Significance of Bridged Bicyclic Amines in Contemporary Organic Chemistry Research
Bridged bicyclic amines are a class of organic compounds characterized by a ring system where two rings share three or more atoms, creating a "bridge". This structural feature imparts a high degree of rigidity and a three-dimensional topology that is highly sought after in modern drug discovery. researchgate.net The construction of these complex aza-cycles is of great interest due to the prevalence of nitrogen-containing heterocycles in a vast number of pharmaceutical agents. mdpi.com
The significance of bridged bicyclic amines in contemporary research can be attributed to several key factors:
Three-Dimensionality: Unlike flat aromatic rings, bridged bicyclic systems introduce a well-defined three-dimensional geometry. This can lead to improved target engagement and selectivity, as the spatial arrangement of functional groups can be more precisely controlled.
Novel Chemical Space: The exploration of bridged bicyclic amines opens up new avenues for chemical diversity, moving away from the often-overused flat aromatic structures in drug design. This can lead to the discovery of compounds with novel mechanisms of action and improved physicochemical properties.
Intellectual Property: The synthesis of novel bridged bicyclic amines can provide a strong basis for new intellectual property, a crucial aspect of pharmaceutical research and development.
Overview of the 3-Azabicyclo[3.1.0]hexane Motif as a Conformationally Restricted Scaffold
The 3-azabicyclo[3.1.0]hexane motif is a specific type of bridged bicyclic amine that has proven to be a particularly valuable scaffold in medicinal chemistry. Its structure, consisting of a five-membered ring fused with a three-membered ring, results in a high degree of conformational restriction. This rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency. researchgate.net
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural feature in a wide range of biologically active natural products, drugs, and agrochemicals. nih.gov Its derivatives have been investigated for a variety of therapeutic applications, including as μ opioid receptor ligands for the treatment of pruritus. nih.gov Furthermore, this scaffold has been identified in compounds with potential antitumor, anti-inflammatory, anti-neurodegenerative, antibacterial, and antiviral activities. mdpi.comsciforum.net
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been an active area of research, with numerous methods developed to construct this valuable framework. researchgate.net These synthetic efforts have enabled the exploration of a wide range of derivatives with diverse substitution patterns, allowing for the fine-tuning of their biological activities.
Contextualization of 3-Ethyl-3-azabicyclo[3.1.0]hexan-6-amine within Bicyclic Amine Derivative Studies
This compound is a specific derivative of the 3-azabicyclo[3.1.0]hexane scaffold, featuring an ethyl group at the 3-position (the nitrogen atom) and an amine group at the 6-position. The study of such derivatives is crucial for understanding the structure-activity relationships (SAR) of this class of compounds. The substituents at the 3- and 6-positions can significantly influence the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile.
The amine group at the 6-position is a common feature in many biologically active 3-azabicyclo[3.1.0]hexane derivatives and can serve as a key pharmacophore, interacting with biological targets through hydrogen bonding or ionic interactions. beilstein-journals.org The ethyl group at the 3-position, while seemingly a simple alkyl substituent, can play a significant role in modulating the compound's properties. For instance, N-alkylation can affect the basicity of the nitrogen atom, which in turn can influence the compound's solubility, membrane permeability, and binding affinity.
While specific research solely focused on this compound is not extensively documented in publicly available literature, the broader study of N-substituted 6-amino-3-azabicyclo[3.1.0]hexane derivatives provides a valuable context. For example, studies on related compounds have shown that the nature of the N-substituent can have a profound impact on their biological activity.
The following table summarizes the key structural features of this compound and their potential implications based on studies of related bicyclic amine derivatives:
| Structural Feature | Position | Potential Significance |
| 3-Azabicyclo[3.1.0]hexane | Core Scaffold | Provides a rigid, three-dimensional framework, influencing binding affinity and selectivity. |
| Ethyl Group | 3-Position (Nitrogen) | Modulates basicity, lipophilicity, and steric interactions with the target. |
| Amine Group | 6-Position | Acts as a key pharmacophore, enabling interactions with biological targets. |
The exploration of derivatives such as this compound is a critical aspect of lead optimization in drug discovery. By systematically modifying the substituents on the 3-azabicyclo[3.1.0]hexane scaffold, researchers can fine-tune the pharmacological properties of these compounds to develop new and effective therapeutic agents. The following table provides examples of the diverse biological activities observed in various derivatives of the 3-azabicyclo[3.1.0]hexane scaffold.
| Derivative Class | Biological Activity |
| Spiro-fused 3-azabicyclo[3.1.0]hexanes | Antiproliferative activity against various cancer cell lines. mdpi.com |
| N-Aryl/heteroaryl-3-azabicyclo[3.1.0]hexanes | μ opioid receptor ligands. nih.gov |
| 6-Amino-3-azabicyclo[3.1.0]hexane derivatives | Antibacterial agents. asianpubs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-ethyl-3-azabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C7H14N2/c1-2-9-3-5-6(4-9)7(5)8/h5-7H,2-4,8H2,1H3 |
InChI Key |
URQKRTWNBSVLNB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2C(C1)C2N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Azabicyclo 3.1.0 Hexane Systems
Strategies for Constructing the 3-Azabicyclo[3.1.0]hexane Core Structure
The synthesis of the 3-azabicyclo[3.1.0]hexane core has been the subject of considerable research, leading to the development of several elegant and efficient strategies. nih.gov These methods can be broadly categorized into intramolecular and intermolecular cyclization approaches, each offering unique advantages in terms of stereocontrol and substrate scope.
Intramolecular Cyclopropanation Approaches
Intramolecular cyclopropanation is a powerful strategy for constructing the 3-azabicyclo[3.1.0]hexane skeleton, involving the formation of the fused cyclopropane (B1198618) ring from a pre-formed five-membered nitrogen-containing ring or a suitable acyclic precursor. nih.govtandfonline.com
One of the prominent methods for constructing bicyclic nitrogen heterocycles is the metal-catalyzed cyclization of 1,6-enynes (compounds containing both an alkene and an alkyne). researchgate.netnih.gov This approach allows for the formation of multiple C-C bonds and rings in a single, highly controlled step. For instance, a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes has been developed to provide chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net This reaction proceeds with excellent regio- and enantioselectivities, accommodating various nucleophiles like alcohols, phenols, and amines. researchgate.net The process is notable for creating two adjacent quaternary carbon stereocenters. researchgate.net
Other metal catalysts, including gold and copper, have also been employed. Gold-catalyzed intramolecular oxidative cyclopropanation of 1,6-enynes has been reported as an effective method. bohrium.com Similarly, copper-catalyzed radical cascade cyclization of 1,6-enynes offers a pathway to cyclopropane derivatives under mild conditions, utilizing tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.org Iron-catalyzed reductive cyclization of 1,6-enynes has also been shown to produce pyrrolidine (B122466) derivatives, which are precursors to the azabicyclic system. nih.govresearchgate.net
Table 1: Examples of Metal-Catalyzed Cyclization of 1,6-Enynes
| Catalyst System | Key Features | Product Type | Reference |
|---|---|---|---|
| Palladium Complex | Asymmetric 5-exo-trig cyclization/carbonylation | Chiral 3-azabicyclo[3.1.0]hexanes | researchgate.net |
| Gold Complex | Intramolecular oxidative cyclopropanation | 3-azabicyclo[3.1.0]hexane derivatives | bohrium.com |
| Cu/TBHP | Radical cascade cyclization | Cyclopropane-fused heterocycles | rsc.org |
The intramolecular cyclopropanation of N-allylamino acid derivatives represents another facile route to the 3-azabicyclo[3.1.0]hexane system. nih.gov A notable example involves the use of Titanium(II) reagents to mediate the intramolecular coupling between the terminal olefin of the allyl group and the N,N-dimethylcarboxamide moiety of the amino acid derivative. acs.orgacs.org This reductive coupling process yields novel and strained bicyclic cyclopropylamines. acs.org The reaction has been shown to produce good yields (78-83%) with diastereomeric ratios of approximately 3:1. acs.org This method provides a direct way to form the fused cyclopropane ring onto a pre-existing pyrrolidine precursor framework.
Dirhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to generate metal carbenoids, which can then undergo intramolecular cyclopropanation. acs.orgwikipedia.org This methodology has been extensively applied to the synthesis of 3-azabicyclo[3.1.0]hexane systems. A significant advancement in this area is the use of very low catalyst loadings (e.g., 0.005 mol %) of dirhodium(II) catalysts for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. acs.orgnih.gov
This approach is highly efficient and allows for the stereoselective synthesis of either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates by carefully selecting the specific dirhodium catalyst and the subsequent hydrolysis conditions. acs.orgnih.gov The ability to achieve high diastereoselectivity without the need for chromatographic purification makes this method particularly practical for large-scale synthesis. acs.orgnih.gov Chiral dirhodium(II) catalysts have also been successfully used in enantioselective intramolecular cyclopropanations of N-allylic diazoacetamides, affording products with good yields and high enantioselectivity. doi.org
Table 2: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
| Catalyst | Catalyst Loading (mol %) | Product Isomer | Key Advantage | Reference |
|---|---|---|---|---|
| Dirhodium(II) tetracarboxylate | 0.005 | exo or endo | High turnover, stereoselectivity, no purification needed | acs.orgnih.gov |
Intermolecular Cyclization Strategies
Intermolecular approaches involve the construction of the bicyclic system by bringing together two separate molecular fragments. These strategies often rely on cycloaddition reactions to form the cyclopropane ring onto a pre-existing five-membered ring. nih.gov
A useful intermolecular strategy for constructing the 3-azabicyclo[3.1.0]hexane core involves the reaction of 3-pyrrolines (also known as 2,5-dihydropyrroles) with metal carbenoids. scispace.comnih.gov In this reaction, a metal catalyst, typically a rhodium or copper complex, facilitates the decomposition of a diazo compound (such as ethyl diazoacetate) to generate a transient metal carbene. wikipedia.orglibretexts.org This reactive intermediate then adds across the double bond of the 3-pyrroline in a [2+1] cycloaddition to form the fused cyclopropane ring. mdpi.com
The reaction provides a direct and efficient route to the 3-azabicyclo[3.1.0]hexane scaffold. thieme-connect.comepa.gov The stereochemical outcome of the cyclopropanation can often be controlled by the choice of catalyst and the substituents on the pyrroline ring. This method is a key step in the synthesis of various functionalized 3-azabicyclo[3.1.0]hexane derivatives, including (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane. thieme-connect.comepa.gov
[2+1] Fused-Annulation Reactions Involving Functionalized Maleimides and One-Carbon Donors
The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be effectively achieved through [2+1] fused-annulation reactions. This strategy involves the reaction of functionalized maleimide (B117702) derivatives with a one-carbon donor. researchgate.netnih.gov These one-carbon donors are typically generated in situ from precursors such as substituted diazomethanes, N-tosylhydrazones, or bromo(nitro)methane. nih.gov The reaction proceeds by the addition of the carbene or carbene equivalent across the double bond of the maleimide, directly forming the fused cyclopropane ring and thus constructing the bicyclic system in a single step. This method is a powerful tool for creating substituted 3-azabicyclo[3.1.0]hexane-2,4-diones.
For instance, the copper-catalyzed [2+1] annulation of acetophenones with maleimides has been reported as a direct route to synthesizing cyclopropanes, which are precursors to the azabicyclo[3.1.0]hexane system. semanticscholar.org The versatility of the one-carbon donor allows for the introduction of various substituents onto the cyclopropane ring, providing access to a diverse library of derivatives.
Table 1: Examples of [2+1] Fused-Annulation Reactions
| Maleimide Derivative | One-Carbon Donor Precursor | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Substituted Maleimides | Substituted α-diazoacetates | Rhodium or Copper catalysts | 3-Azabicyclo[3.1.0]hexane-2,4-diones | nih.gov |
| N-Phenylmaleimide | N-Tosylhydrazones | Base | 3-Azabicyclo[3.1.0]hexane-2,4-diones | nih.gov |
1,3-Dipolar Cycloaddition Reactions of Cyclopropenes with Azomethine Ylides
One of the most versatile and widely studied methods for synthesizing the 3-azabicyclo[3.1.0]hexane core is the 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides. beilstein-journals.org This reaction allows for the construction of the bicyclic system with a high degree of stereocontrol, often yielding complex derivatives with multiple contiguous stereocenters. researchgate.net
Azomethine ylides, which are highly reactive 1,3-dipoles, can be generated in situ from various precursors. A common method involves the reaction of α-amino acids with carbonyl compounds like ninhydrin, isatin, or 11H-indeno[1,2-b]quinoxalin-11-one. beilstein-journals.orgrsc.orgthieme-connect.com These transient ylides are then trapped by cyclopropene (B1174273) dipolarophiles to afford the desired spiro-fused 3-azabicyclo[3.1.0]hexane scaffolds. beilstein-journals.orgsemanticscholar.org
The reaction exhibits broad substrate compatibility, with both 3-substituted and 3,3-disubstituted cyclopropenes reacting to give the corresponding cycloadducts in moderate to good yields and with high diastereoselectivity. nih.gov Furthermore, enantioselective versions of this reaction have been developed using chiral copper catalysts, enabling the synthesis of 3-azabicyclo[3.1.0]hexane derivatives with excellent enantioselectivities (up to 99% ee). researchgate.net
Table 2: 1,3-Dipolar Cycloaddition for 3-Azabicyclo[3.1.0]hexane Synthesis
| Carbonyl Compound | α-Amino Acid | Cyclopropene Derivative | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ninhydrin | Sarcosine | 1,2-Diphenylcyclopropene | Multicomponent, mild conditions | High | thieme-connect.com |
| 11H-Indeno[1,2-b]quinoxalin-11-one | Glycine | 3,3-Dimethylcyclopropene | One-pot, three-component | Good to High | rsc.org |
| Isatin | Proline | Various trisubstituted cyclopropenes | Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | Up to 99% | researchgate.netsemanticscholar.org |
Radical-Mediated Cyclization Protocols
Radical chemistry offers powerful alternatives for the synthesis of complex cyclic systems, including the 3-azabicyclo[3.1.0]hexane skeleton. These methods often proceed under mild conditions and show excellent functional group tolerance.
Photoredox Radical Cyclization of Halogenated Ethylamines
Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. rsc.org In the context of forming bicyclic amines, this approach can be used to generate radical intermediates from readily available precursors like halogenated amines. The process typically involves a single-electron reduction of an activated carbon-halogen bond by a photoexcited catalyst. rsc.orgresearchgate.net
For the synthesis of related bicyclic systems, this strategy would involve a precursor such as an N-allyl-N-(haloethyl)amine. Upon single-electron reduction, an alkyl radical is formed, which can then undergo an intramolecular cyclization onto the tethered alkene. A subsequent radical-polar crossover step or further radical cyclization could, in principle, close the second ring to form the 3-azabicyclo[3.1.0]hexane structure. While specific examples for the 3-azabicyclo[3.1.0]hexane core are not prevalent in the reviewed literature, the general methodology of photoredox-initiated radical cyclization of haloalkanes is well-established for creating five-membered nitrogen heterocycles. rsc.orgnih.gov
Photoinduced Radical-Polar Crossover Bicyclization from Cyclopropylamines
A novel and efficient strategy for the de novo synthesis of saturated bicyclic amines involves a photoinduced radical-polar crossover bicyclization (RPCBC). nih.gov This methodology utilizes easily accessible cyclopropylamines and substituted alkenes as starting materials. nih.govresearchgate.net The reaction is initiated by a photoredox catalyst, which facilitates the single-electron oxidation of the cyclopropylamine to form a radical cation. nih.gov
This radical cation undergoes ring-opening to form a more stable distonic radical cation, which then adds to a substituted alkene. nih.gov The resulting intermediate undergoes a facile radical cyclization. A final single-electron transfer and subsequent intramolecular cyclization (a 5-exo-tet cyclization in the case of 3-azabicyclo[3.1.0]hexane precursors) afford the desired fused bicyclic amine product with excellent diastereoselectivity. nih.gov This method is notable for its modularity, allowing for the systematic synthesis of various fused bicyclic amine ring systems (e.g., 5/5, 6/5) under a unified set of reaction conditions. nih.govresearchgate.net This approach highlights the power of combining radical and polar reaction steps in a single synthetic sequence to build molecular complexity. researchgate.net
Table 3: Substrate Scope in Radical-Polar Crossover Bicyclization
| Cyclopropylamine | Alkene Partner | Photocatalyst | Ring System Formed | Reference |
|---|---|---|---|---|
| N-Aryl cyclopropylamine | Electron-deficient alkene | Iridium complex | 5/5-fused bicyclic amine | nih.gov |
| N-Aryl cyclopropylamine | Styrene derivative | Iridium complex | 5/5-fused bicyclic amine | nih.gov |
Base-Promoted Intramolecular Addition Reactions of Alkenes
An efficient method for accessing conformationally restricted and highly substituted 3-azabicyclo[3.1.0]hexanes is through the base-promoted intramolecular addition of alkenes. mdpi.comexlibrisgroup.com This strategy typically employs vinyl cyclopropanecarboxamides as precursors. nih.govresearchgate.net
In this reaction, a strong base, such as potassium tert-butoxide (t-BuOK), is used to deprotonate the amide nitrogen. The resulting anion then undergoes an intramolecular Michael addition to the tethered vinyl group. mdpi.comnih.gov This cyclization step forms the pyrrolidine ring of the bicyclic system. The reaction demonstrates good functional group tolerance and can be performed on a gram scale, highlighting its practical utility. mdpi.com The diastereomeric ratio of the products can be influenced by the substituents on the starting material. researchgate.net This approach provides a straightforward and metal-free alternative to other cyclization methods for constructing the aza[3.1.0]bicycle core. mdpi.comexlibrisgroup.com
Table 4: Base-Promoted Intramolecular Cyclization of Vinyl Cyclopropanecarboxamides
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(4-methoxyphenyl)-1-(2-phenylvinyl)cyclopropane-1-carboxamide | t-BuOK | DMF | 110 | 73 | mdpi.com |
| N-(p-tolyl)-1-(2-phenylvinyl)cyclopropane-1-carboxamide | t-BuOK | DMF | 110 | 85 | researchgate.net |
Enzymatic Approaches to Bicyclic Amine Moieties
The application of enzymes in organic synthesis offers significant advantages, including high selectivity (chemo-, regio-, and stereo-selectivity) and mild reaction conditions, often obviating the need for protecting groups. nih.gov While the direct enzymatic synthesis of the specific 3-azabicyclo[3.1.0]hexane system is an emerging area, general enzymatic strategies for creating cyclic and bicyclic amines are being developed.
Enzymes such as transaminases (ATAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are pivotal in the synthesis of chiral amines, which are key precursors for more complex heterocyclic structures. nih.gov Cyclization reactions to form cyclic scaffolds can be achieved by various classes of enzymes known as cyclases. nih.gov These enzymes can facilitate pericyclic reactions, Michael additions, and other tandem transformations to convert acyclic precursors into complex cyclic molecules. nih.gov
A relevant strategy involves the use of a transaldolase, such as AprG, which catalyzes the transfer of a two-carbon unit from a donor to an acceptor substrate, followed by an intramolecular cyclization to generate a bicyclic product. acs.org Another approach is the biocatalytic conversion of furans and amines into pyrrolinones using an unspecific peroxygenase (UPO), which demonstrates the enzymatic formation of five-membered nitrogen heterocycles. acs.org These examples showcase the potential for developing future enzymatic routes toward the synthesis of 3-azabicyclo[3.1.0]hexane moieties, leveraging the inherent selectivity of biocatalysis to control the stereochemistry of the final product. ucsb.edu
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures, such as the 3-azabicyclo[3.1.0]hexane system, from simple starting materials in a single operation. acs.org A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropene dipolarophiles. beilstein-journals.orgnih.gov In this approach, azomethine ylides are typically generated in situ from the reaction of α-amino acids with carbonyl compounds. beilstein-journals.orgnih.gov These reactive intermediates are then trapped by cyclopropenes to afford the desired bicyclic scaffold with high diastereoselectivity. beilstein-journals.org
One reliable method involves the use of a stable azomethine ylide, the protonated form of Ruhemann's purple (PRP), which reacts with various 3-substituted and 3,3-disubstituted cyclopropenes. beilstein-journals.org This reaction proceeds with high diastereofacial selectivity, yielding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields. beilstein-journals.org The choice of solvent can be critical; aprotic solvents like 1,4-dioxane and acetonitrile at elevated temperatures have been shown to favor the formation of the desired products. nih.gov
Table 1: Examples of Multicomponent Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
| Azomethine Ylide Source | Cyclopropene Partner | Product Type | Key Features |
|---|---|---|---|
| α-Amino acids + Carbonyls | Substituted Cyclopropenes | Spiro-fused 3-azabicyclo[3.1.0]hexanes | In situ generation of reactive ylide; high chemo- and diastereoselectivity. beilstein-journals.orgnih.gov |
Palladium-Catalyzed Asymmetric 5-exo-trig Cyclization/Cyclopropanation/Carbonylation of 1,6-Enynes
A powerful and elegant method for constructing chiral 3-azabicyclo[3.1.0]hexanes involves a palladium-catalyzed cascade reaction of 1,6-enynes. nih.gov This process proceeds via an asymmetric 5-exo-trig cyclization, followed by cyclopropanation and carbonylation, forming three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters in a single operation. nih.gov
The reaction demonstrates excellent regio- and enantioselectivities and is compatible with a wide range of nucleophiles, including alcohols, phenols, and amines, which are incorporated during the carbonylation step. nih.govresearchgate.net This versatility allows for the generation of a diverse library of functionalized 3-azabicyclo[3.1.0]hexane frameworks. nih.gov The transformation represents a highly atom-economical approach to these complex structures from readily available starting materials. researchgate.net
C(sp³)−H Bond Activated Alkenylation/Amination Tandem Reactions of Substituted Cyclopropanes
The direct functionalization of C(sp³)–H bonds is a formidable challenge in organic synthesis that offers a direct route to complex molecules by avoiding pre-functionalized starting materials. acs.org This strategy has been successfully applied to the synthesis of 3-azabicyclo[3.1.0]hexanes through the derivatization of substituted cyclopropanes. mdpi.comresearchgate.net
These tandem reactions involve the activation of a C(sp³)–H bond on a cyclopropane ring, followed by alkenylation and subsequent amination to form the bicyclic system. mdpi.comresearchgate.net Palladium catalysis is often employed for such transformations, enabling, for example, the transannular arylation of molecules containing the 3-azabicyclo[3.1.0]hexane motif. acs.org Another approach involves photochemically induced radical alkenylation, where a C(sp³)–H bond is functionalized with an alkene unit under metal-free conditions, providing a pathway for subsequent cyclization. rsc.org These methods provide a direct and efficient entry into the bicyclic core structure. mdpi.comresearchgate.net
Ring-Expansion Reactions of Cyclopropane Intermediates
Ring-expansion reactions of cyclopropane-containing intermediates provide another synthetic avenue to the 3-azabicyclo[3.1.0]hexane core and related larger ring systems. researchgate.net This strategy leverages the inherent ring strain of the cyclopropane moiety to drive transformations. For instance, the behavior of halogenated 2-azabicyclo[3.1.0]hexane derivatives under reductive amination conditions can trigger a cyclopropane ring cleavage. rsc.orgscispace.com This cleavage leads to ring-expanded products such as functionalized piperidines and azepanes. rsc.orgscispace.com
The reaction pathway is highly dependent on the stereochemistry of the starting material. For example, in a study with monochloro-substituted 2-azabicyclo[4.1.0]heptanes, the exo isomer yielded a stable tertiary cyclopropylamine upon reductive amination, whereas the endo isomer readily underwent rearrangement to a ring-expanded tetrahydroazepine. rsc.org This demonstrates that the stability of the bicyclic system can be manipulated to favor either retention of the scaffold or expansion to a larger heterocyclic system.
Synthesis of 3-Ethyl-3-azabicyclo[3.1.0]hexan-6-amine and Closely Related Amino- and Ethyl-Substituted Azabicycles
The synthesis of the specific target molecule, this compound, involves a two-pronged strategy: first, the construction of the core 6-amino-3-azabicyclo[3.1.0]hexane scaffold, and second, the introduction of the ethyl group at the N3 position.
Targeted Synthetic Pathways for 6-Amino-3-azabicyclo[3.1.0]hexane Scaffolds
The 6-amino-3-azabicyclo[3.1.0]hexane scaffold is a key building block for several pharmaceuticals. beilstein-journals.org Its synthesis has been achieved through several targeted routes. A common strategy involves the cyclopropanation of a five-membered nitrogen heterocycle, followed by the installation of the C6-amino group. epa.gov
One established pathway begins with the cycloaddition of ethyl diazoacetate to a suitable pyrroline or maleimide derivative to form the azabicyclic system. epa.gov This creates a carboxylate group at the C6 position, which serves as a handle for introducing the amine. nih.gov The amine can then be installed via a modified Curtius rearrangement of the corresponding carboxylic acid. epa.gov
Another effective method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. nih.gov This reaction can be performed with very low catalyst loadings (as low as 0.005 mol %) and can be tuned to selectively produce either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylate, which is a direct precursor to the desired 6-amino scaffold. nih.gov
Table 2: Key Synthetic Steps for 6-Amino-3-azabicyclo[3.1.0]hexane
| Step | Reaction Type | Starting Materials | Key Intermediate/Product |
|---|---|---|---|
| 1 | Cyclopropanation | Pyrroline derivative + Ethyl diazoacetate | 3-Azabicyclo[3.1.0]hexane-6-carboxylate. epa.govnih.gov |
Introduction of the 3-Ethyl Moiety via Alkylation, Reductive Amination, or Analogous Transformations
Once the 6-amino-3-azabicyclo[3.1.0]hexane scaffold (or a protected version thereof) is obtained, the final step is the introduction of the ethyl group onto the nitrogen at the 3-position. This is typically achieved through standard N-alkylation or reductive amination procedures.
Direct alkylation involves treating the secondary amine of the bicyclic system with an ethylating agent, such as ethyl iodide or ethyl bromide, often in the presence of a base to neutralize the acid formed during the reaction. semanticscholar.org This method has been used to prepare various N-substituted 3-azabicyclo[3.1.0]hexane derivatives. semanticscholar.org
Reductive amination provides an alternative route, where the secondary amine is reacted with an aldehyde (in this case, acetaldehyde) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This forms an intermediate iminium ion which is immediately reduced to furnish the N-ethyl product. Reductive amination has been explored for the N-functionalization of deprotected secondary cyclopropylamines. rsc.orgscispace.com Patent literature also describes the synthesis of 3-ethyl-3-azabicyclo[3.1.0]hexane derivatives, confirming the viability of these approaches for creating the target compound and its analogues. google.com
Strategic Deprotection of Nitrogen-Containing Functionalities
One of the most common protecting groups for the nitrogen atom within the 3-azabicyclo[3.1.0]hexane core and its substituents is the tert-butoxycarbonyl (Boc) group. The removal of the N-Boc group is typically achieved under acidic conditions. For instance, in the synthesis of highly functionalized 6-amino-3-azabicyclo[3.1.0]hexane derivatives, the N-Boc group was effectively removed using an excess of trifluoroacetic acid under mild conditions, affording the corresponding free amine in high yield without compromising the intricate bicyclic structure. beilstein-journals.org Research has also demonstrated that acidic deprotection of a Boc-protected cyclopropyl lactam can be achieved to provide the corresponding secondary amine, which is a key intermediate for further functionalization. thieme-connect.com While strong acids are effective, alternative, greener methods have been explored, such as using water at reflux temperatures to selectively cleave N-Boc groups in structurally diverse amines, presenting a catalyst-free option. ccsenet.org
In addition to the Boc group, benzyl groups (Bn) are also utilized as protecting groups for nitrogen atoms in these systems. Debenzylation is commonly accomplished via catalytic hydrogenation. This method has been shown to effectively deprotect N,N-dibenzylcyclopropylamines to yield primary cyclopropylamines. researchgate.net
The strategic deprotection is not limited to a single step but can be part of a one-pot sequence. Methodologies have been developed for the simultaneous deprotection and subsequent reaction of the newly freed amine. For example, a protocol for the one-pot deprotection of N-Boc-3-amino-4-halopyridines and subsequent reductive amination has been described. syr.edu This involves the formation of a trifluoroacetate salt intermediate which then undergoes condensation and reduction. Such tandem procedures enhance synthetic efficiency by reducing the number of intermediate isolation steps. syr.edu
The table below summarizes common deprotection strategies for nitrogen functionalities relevant to 3-azabicyclo[3.1.0]hexane systems.
| Protecting Group | Reagent/Condition | Product | Key Features | Reference |
|---|---|---|---|---|
| N-Boc (tert-butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Primary/Secondary Amine | Mild conditions, high yield for complex molecules. | beilstein-journals.org |
| N-Boc (tert-butoxycarbonyl) | Acidic Conditions | Secondary Amine Lactam | Used for intermediate synthesis. | thieme-connect.com |
| N-Benzyl (Bn) | Catalytic Hydrogenation | Primary Amine | Effective for debenzylation of cyclopropylamines. | researchgate.net |
| N-Boc (tert-butoxycarbonyl) | Water (reflux) | Primary/Secondary Amine | Eco-friendly, catalyst-free method. | ccsenet.org |
Stereoselective Formation of Exo- and Endo-Isomers in 3-Azabicyclo[3.1.0]hexanes
The biological activity of 3-azabicyclo[3.1.0]hexane derivatives is often highly dependent on their stereochemistry. The orientation of substituents on the cyclopropane ring, designated as exo (trans to the five-membered ring) or endo (cis to the five-membered ring), plays a crucial role in their interaction with biological targets. Consequently, developing synthetic methods that allow for the stereoselective formation of either the exo or endo isomer is of significant importance.
A primary strategy for constructing the 3-azabicyclo[3.1.0]hexane core is the cyclopropanation of N-protected 2,5-dihydropyrroles. The stereochemical outcome of this reaction can be controlled by the choice of catalyst. Dirhodium(II) catalysts have been extensively studied for this transformation using ethyl diazoacetate as the carbene source. nih.govnih.gov Research has shown that by selecting the appropriate dirhodium(II) catalyst and subsequent hydrolysis conditions, one can selectively produce either the exo or endo isomer with high levels of diastereoselectivity. nih.govnih.govacs.org This approach avoids the need for chromatographic separation of the isomers, making the process more efficient and scalable. nih.govacs.org
For example, the cyclopropanation of N-Boc-2,5-dihydropyrrole can be directed to favor one isomer over the other. The use of specific rhodium catalysts under optimized conditions, including low catalyst loadings (e.g., 0.005 mol %), has been demonstrated to be highly effective. nih.govnih.govresearchgate.net
Another approach to synthesizing these bicyclic systems involves the photochemical decomposition of pyrazolines. This method has been used to generate CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives from commercially available maleimides. nih.govscispace.com A key advantage of this protocol is that both the trans (exo) and cis (endo) diastereoisomers are formed and can be readily isolated by silica gel chromatography, allowing access to both configurations. nih.govscispace.com The stereochemistry of the resulting products is determined by spectroscopic methods, such as NMR, where spatial correlations between bridgehead protons and substituents can confirm their relative orientation. nih.gov
The 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes is another powerful method for creating the 3-azabicyclo[3.1.0]hexane framework, particularly for spirocyclic derivatives. beilstein-journals.org These reactions often proceed with high diastereofacial selectivity, leading to the formation of a single epimer. beilstein-journals.org Computational studies using density functional theory (DFT) have been employed to understand the reaction mechanism and rationalize the observed stereoselectivity, confirming that the experimentally observed diastereomer is the more kinetically favorable product. beilstein-journals.org
The following table details research findings on the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane isomers.
| Reaction Type | Substrate(s) | Catalyst/Condition | Major Isomer | Key Findings | Reference |
|---|---|---|---|---|---|
| Dirhodium-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl Diazoacetate | Dirhodium(II) catalysts | Exo or Endo | Catalyst and hydrolysis conditions control stereoselectivity with high diastereoselectivity. | nih.govnih.govacs.org |
| Photochemical Decomposition | Maleimides, In situ generated CF₂H(CH₃)CHN₂ | Photochemical (hν) | Exo and Endo | Both diastereoisomers are formed and can be isolated via chromatography. | nih.govscispace.com |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Cyclopropenes | Thermal | Single Diastereomer | Proceeds with high diastereofacial selectivity to afford bis-spirocyclic derivatives. | beilstein-journals.org |
| Palladium-Catalyzed Cyclopropanation | Maleimides, N-tosylhydrazones | Palladium catalyst | Exo (major) | Provides derivatives in high yields and diastereoselectivities. | rsc.org |
Chemical Reactivity and Functional Group Transformations of 3 Azabicyclo 3.1.0 Hexanes
Derivatization Reactions of the Amine Moiety (e.g., Alkylation, Acylation, Amidation)
The exocyclic primary amine at the 6-position of the 3-azabicyclo[3.1.0]hexane scaffold is a versatile handle for a wide range of functionalization reactions, including alkylation, acylation, and amidation. These transformations allow for the introduction of diverse substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.
Alkylation: The nucleophilic nature of the 6-amino group allows for N-alkylation reactions with various alkylating agents. While specific examples for the 3-ethyl derivative are not extensively documented, the general reactivity of primary amines suggests that it would readily react with alkyl halides, tosylates, or mesylates. Such reactions would typically be carried out in the presence of a base to neutralize the acid generated during the reaction. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides another powerful method for introducing alkyl groups.
Acylation and Amidation: The 6-amino group of 3-azabicyclo[3.1.0]hexane derivatives readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. These reactions are fundamental in medicinal chemistry for creating peptidomimetic structures or for introducing specific pharmacophores.
Research on related N-protected 6-amino-3-azabicyclo[3.1.0]hexane derivatives has demonstrated successful amide bond formation and other nucleophilic substitution reactions. For instance, nucleophilic substitution reactions of partially protected 6-amino-3-azabicyclo[3.1.0]hexanes with various vinyl, imidoyl, or carbonyl chlorides have been reported to yield enamines, amidines, and amides, respectively. The reaction of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate with various electrophiles highlights the versatility of this amine for derivatization.
| Reagent Type | Reagent Example | Product Type | Reference |
| Imidoyl Chloride | (Tetrachloroallylidene)hydrazine | Amidine | |
| Vinyl Chloride | Polychloronitrobutadiene | Enamine | |
| Carbonyl Chloride | Various | Amide |
This table presents derivatization reactions of the 6-amino group on N-protected 3-azabicyclo[3.1.0]hexane analogues. The reactivity of the 3-ethyl derivative is expected to be analogous.
Reactions Involving the Bicyclic Skeleton, including Cyclopropane (B1198618) and Pyrrolidine (B122466) Ring Modifications
The 3-azabicyclo[3.1.0]hexane skeleton, comprising a fused cyclopropane and pyrrolidine ring, is generally stable under many synthetic conditions. However, under specific conditions, both rings can undergo transformations.
Cyclopropane Ring Modifications: The cyclopropane ring in the 3-azabicyclo[3.1.0]hexane system is susceptible to cleavage under certain reductive conditions. For example, catalytic hydrogenation in the presence of a heterogeneous catalyst like palladium on carbon can lead to the hydrogenolysis of a C-C bond in the cyclopropane ring. This reactivity highlights the importance of choosing appropriate reaction conditions to maintain the integrity of the bicyclic core when performing reductions on other parts of the molecule. For instance, in the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, reduction of carbonyl groups with LiAlH4 proceeded without cleavage of the cyclopropane ring.
Pyrrolidine Ring Modifications: The pyrrolidine ring of the 3-azabicyclo[3.1.0]hexane scaffold can also be modified. While the tertiary amine at the 3-position in 3-Ethyl-3-azabicyclo[3.1.0]hexan-6-amine is already alkylated, in analogues with a secondary amine at this position, N-alkylation or N-acylation is a common transformation. Furthermore, advanced synthetic strategies can introduce substituents onto the carbon framework of the pyrrolidine ring.
Analysis of Functional Group Tolerance in Synthetic Transformations
The tolerance of various functional groups is a critical consideration in the synthesis and derivatization of 3-azabicyclo[3.1.0]hexane derivatives. Synthetic routes to the core scaffold have been developed that are compatible with a range of functional groups on the precursors.
During the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes via photochemical decomposition of pyrazolines, excellent functional group tolerance was observed. The reaction conditions were compatible with various electron-donating and electron-withdrawing groups on the phenyl ring of the maleimide (B117702) precursor, as well as various N-alkyl substituents.
| Functional Group/Substituent | Position on Precursor | Tolerance | Reference |
| Electron-donating groups (e.g., methoxy) | Phenyl ring of maleimide | High | |
| Electron-withdrawing groups (e.g., halogen) | Phenyl ring of maleimide | High | |
| N-Alkyl groups (e.g., n-propyl) | Nitrogen of maleimide | High | |
| Benzyl, p-methoxybenzyl, phenylethyl | Nitrogen of maleimide | High |
This table summarizes the functional group tolerance observed during the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold.
In the context of post-synthetic modifications, the stability of the 3-azabicyclo[3.1.0]hexane core to various reagents is crucial. The successful derivatization of the 6-amino group through acylation and amidation suggests tolerance to the reagents and conditions employed in these transformations.
Post-Synthetic Modification Strategies
Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold. For this compound, such strategies primarily involve the functionalization of the exocyclic amine and the C-H bonds of the bicyclic core.
The derivatization reactions of the 6-amino group, as detailed in section 3.1, represent a key post-synthetic modification strategy. These reactions allow for the late-stage introduction of a wide array of functional groups, which is a powerful approach in drug discovery for generating libraries of analogues for structure-activity relationship (SAR) studies.
Another powerful post-synthetic modification strategy is the direct functionalization of C-H bonds. Palladium-catalyzed transannular C-H arylation has been successfully applied to the 3-azabicyclo[3.1.0]hexane core to introduce aryl groups at the C-6 position. This method provides a direct and efficient route to 6-aryl-3-azabicyclo[3.1.0]hexane derivatives, which would otherwise require more lengthy synthetic sequences. This approach highlights the potential for late-stage functionalization of the bicyclic skeleton itself.
Advanced Spectroscopic and Computational Characterization of 3 Azabicyclo 3.1.0 Hexanes
Spectroscopic Methods in Structural Confirmation and Analysis
Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 3-azabicyclo[3.1.0]hexane derivatives. These methods provide detailed information on the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of 3-azabicyclo[3.1.0]hexane derivatives in solution. Both ¹H and ¹³C NMR provide critical data for confirming the bicyclic core and the identity and placement of substituents.
In ¹H NMR, the protons on the cyclopropane (B1198618) ring (H-1, H-5, H-6) typically appear in the upfield region (δ 0.5–2.0 ppm) due to the ring strain and anisotropic effects. The protons on the pyrrolidine (B122466) ring (H-2, H-4) are deshielded by the adjacent nitrogen atom and resonate further downfield (δ 2.5–4.0 ppm). mdpi.com For 3-Ethyl-3-azabicyclo[3.1.0]hexan-6-amine, the ethyl group protons would present as a characteristic quartet and triplet, while the amine protons (NH₂) would likely appear as a broad singlet that can be exchanged with D₂O. openstax.org
¹³C NMR spectra complement the proton data, with the cyclopropane carbons also appearing at relatively high field. The carbons adjacent to the nitrogen (C-2 and C-4) are found in the range of δ 45–60 ppm. semanticscholar.org The coupling constants (J-values) between adjacent protons, often determined through 2D NMR experiments like COSY, are crucial for assigning the stereochemistry (e.g., exo vs. endo substituents) of the bicyclic system. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the 3-Azabicyclo[3.1.0]hexane Core
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1/C5 (Bridgehead) | ~1.5 - 2.5 | ~25 - 35 |
| C2/C4 (Pyrrolidine CH₂) | ~2.5 - 4.0 | ~45 - 60 |
| C6 (Cyclopropane CH) | ~1.0 - 2.0 | ~20 - 30 |
Note: These are approximate ranges based on published data for various derivatives and can be influenced by substituent effects. mdpi.comsemanticscholar.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum would be expected to display several characteristic absorption bands.
The most prominent features would be associated with the primary amine (-NH₂) group. This typically results in a pair of medium-intensity bands in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. openstax.orgorgchemboulder.com An N-H bending vibration (scissoring) is also expected to appear around 1650–1580 cm⁻¹. orgchemboulder.com The aliphatic C-H stretching vibrations of the ethyl group and the bicyclic framework would be observed as strong bands in the 3000–2850 cm⁻¹ range. Finally, the C-N stretching vibration of the aliphatic amine would produce a signal in the 1250–1020 cm⁻¹ region. orgchemboulder.com
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | 3500 - 3300 (two bands) | Medium |
| Primary Amine (R-NH₂) | N-H Bend | 1650 - 1580 | Medium |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Strong |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium-Weak |
Data compiled from general spectroscopic principles for amines. openstax.orgorgchemboulder.com
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
For this compound (C₈H₁₆N₂), the calculated monoisotopic mass is 140.1313 Da. An HRMS analysis using a soft ionization technique like electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 141.1386. acs.org
The fragmentation pattern in electron impact (EI) mass spectrometry for aliphatic amines is often characterized by α-cleavage, where the C-C bond nearest the nitrogen atom is broken. openstax.orgmiamioh.edu For this molecule, a dominant fragmentation pathway would be the loss of the largest alkyl group attached to the nitrogen, leading to a stable, resonance-stabilized cation. The presence of the bicyclic system may lead to more complex fragmentation patterns corresponding to ring opening or cleavage. libretexts.org
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While a specific crystal structure for this compound may not be publicly available, crystallographic studies on analogous 3-azabicyclo[3.1.0]hexane derivatives have been crucial in confirming their molecular structure and conformation. beilstein-archives.orggoogle.com
These studies have established that the five-membered pyrrolidine ring can adopt either a boat or a chair-like conformation, and the specific preference is influenced by the nature and stereochemistry of the substituents. rsc.orgevitachem.com X-ray analysis provides unambiguous proof of the relative stereochemistry of substituents on the bicyclic framework, which is often challenging to determine solely by NMR. acs.orgnih.gov
Computational Chemistry and Theoretical Investigations
Computational methods, particularly Density Functional Theory (DFT), have become vital tools for investigating the properties of 3-azabicyclo[3.1.0]hexane systems, offering insights that complement experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For the 3-azabicyclo[3.1.0]hexane class of compounds, DFT calculations are employed for several key purposes.
Reaction Mechanisms and Intermediates: DFT has been used to thoroughly study the mechanisms of reactions that form the 3-azabicyclo[3.1.0]hexane scaffold, such as 1,3-dipolar cycloadditions. beilstein-journals.orgbeilstein-archives.org These calculations help to identify transition state structures and reaction intermediates, providing a deeper understanding of the reaction pathways and the origins of observed stereoselectivity. nih.gov
Conformational Analysis: DFT calculations are used to determine the relative energies of different possible conformations of the bicyclic ring, such as the boat and chair forms of the five-membered ring. researchgate.netx-mol.com By predicting the lowest energy (most stable) conformation, these theoretical studies can explain the experimentally observed structures and help rationalize the biological activity of different isomers. rsc.org
Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR). These predicted spectra can be compared with experimental data to aid in structural confirmation, especially for complex molecules where empirical assignment is difficult. google.com
Elucidation of Reaction Pathways, Transition States, and Stereochemical Outcomes
The synthesis of the 3-azabicyclo[3.1.0]hexane core is often achieved through intricate reaction pathways that allow for a high degree of stereocontrol. Computational studies, particularly Density Functional Theory (DFT), have been pivotal in understanding these pathways, transition states, and the resulting stereochemical outcomes.
One of the prominent methods for constructing this bicyclic system is the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes. DFT calculations at the M11/cc-pVDZ level of theory have revealed that these reactions are generally controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.org The calculated transition-state energies for these cycloadditions have been shown to be in excellent agreement with the experimentally observed high diastereofacial selectivity. beilstein-journals.org For instance, in the reaction of 3-substituted-1,2-diphenylcyclopropenes, the azomethine ylide preferentially approaches from the less sterically hindered face of the cyclopropene, leading to the exclusive formation of one diastereomer. beilstein-journals.org
Another key synthetic route is the dirhodium(II)-catalyzed cyclopropanation of 2,5-dihydropyrroles with diazo compounds. The choice of catalyst and reaction conditions can selectively favor the formation of either exo or endo isomers of the resulting 3-azabicyclo[3.1.0]hexane. nih.gov While many catalysts initially yield a mixture of diastereomers, specific conditions can be optimized to achieve high levels of diastereoselectivity. nih.gov
Photochemical decomposition of pyrazolines, formed from the [3+2] cycloaddition of diazo compounds with maleimides, also serves as a viable pathway to 3-azabicyclo[3.1.0]hexane derivatives. scispace.comnih.gov A plausible mechanism involves the photodenitrogenation of the pyrazoline intermediate, which proceeds through a stepwise cleavage of the two C–N bonds to form a 1,3-biradical. Subsequent recombination of this biradical leads to the formation of the cyclopropane ring, yielding a mixture of cis and trans diastereoisomers. nih.gov The stereochemistry of the final products is determined during this ring-closing step. scispace.comnih.gov
The stereochemical outcomes of these reactions are crucial for the biological activity of the final compounds. The ability to selectively synthesize specific stereoisomers is therefore of high importance. For example, in the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, both trans and cis products can be isolated and their stereochemistry determined by NMR spectroscopy. scispace.com
Table 1: Theoretical and Experimental Stereochemical Outcomes in 3-Azabicyclo[3.1.0]hexane Synthesis This table presents representative data on reaction pathways and stereochemical outcomes for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, based on findings for analogous systems.
| Reaction Pathway | Key Intermediates/Transition States | Observed Stereochemical Outcome | Computational Method for Pathway Elucidation |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | HOMO(cyclopropene)-LUMO(ylide) controlled transition state | High diastereofacial selectivity | DFT (M11/cc-pVDZ) |
| Dirhodium(II)-Catalyzed Cyclopropanation | Rhodium-carbene complex | Mixture of exo/endo isomers, tunable by catalyst and conditions | Not specified in provided abstracts |
| Photochemical Decomposition of Pyrazolines | 1,3-biradical intermediate | Formation of cis and trans diastereomers | Mechanistic proposal based on experimental results |
Conformational Analysis of the Bicyclic Ring System and Substituent Effects
The rigid bicyclic structure of 3-azabicyclo[3.1.0]hexanes is a key feature influencing their interaction with biological targets. Conformational analysis of this ring system has been carried out using a combination of NMR spectroscopy, X-ray crystallography, and computational methods. rsc.org
The five-membered ring of the 3-azabicyclo[3.1.0]hexane system can adopt different conformations, primarily described as "boat" or "chair" forms. The preferred conformation is significantly influenced by the nature and stereochemistry of the substituents on the ring. rsc.org
Semiempirical (MNDOC) and ab initio (HF/6-31G*) calculations have been employed to further probe the structural details of the 3-azabicyclo[3.1.0]hexane parent compounds. These computational studies help to correlate dihedral angles with the degree of ring puckering, providing a deeper understanding of the conformational landscape. rsc.org
For the specific case of this compound, while direct experimental data is not available in the reviewed literature, it can be inferred that the ethyl group on the nitrogen and the amine group at the 6-position will play a crucial role in determining the preferred conformation. The steric bulk of the ethyl group and potential intramolecular hydrogen bonding involving the amine group could influence the equilibrium between the boat and chair conformations of the pyrrolidine ring.
Table 2: Conformational Preferences of Substituted 3-Azabicyclo[3.1.0]hexane Derivatives This table illustrates the influence of substituents on the conformation of the 3-azabicyclo[3.1.0]hexane ring system, based on data from analogous compounds.
| Compound/Substituent Pattern | Preferred Conformation | Method of Determination |
|---|---|---|
| endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane | Chair | ¹H NMR, X-ray crystallography |
| N-demethyl-endo-morpholino-3-azabicyclo[3.1.0]hexane | Boat | ¹H NMR |
| 3-azabicyclo[3.1.0]hexane (parent compound) | - | HF/6-31G* calculations |
Applications of the 3 Azabicyclo 3.1.0 Hexane Scaffold in Advanced Organic Synthesis
Utilization as Versatile Building Blocks for Complex Molecular Architectures
The 3-azabicyclo[3.1.0]hexane skeleton serves as a fundamental building block for the construction of more complex molecular architectures. mdpi.com Its inherent structural rigidity and defined stereochemistry provide a robust platform for the synthesis of intricate molecules. nih.gov Azomethine ylides, for example, are widely utilized as versatile building blocks in cycloaddition reactions to construct a variety of heterocyclic scaffolds, including those containing the 3-azabicyclo[3.1.0]hexane core. mdpi.com
One notable application is in the synthesis of spirocyclic compounds, which are important in both natural products and synthetic drugs. beilstein-journals.org The 1,3-dipolar cycloaddition of cyclopropenes to stable azomethine ylides has been developed as a reliable method for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org This approach allows for the creation of complex spiro-fused heterocyclic systems with a high degree of stereoselectivity. bohrium.com
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold is further demonstrated by its use in the synthesis of various biologically active molecules. For instance, it forms the core of potent μ opioid receptor antagonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.govnih.gov The ability to functionalize the scaffold at different positions allows for the generation of a library of derivatives with diverse biological activities. researchgate.net
Implementation in Modular Synthesis Approaches for Structural Diversity
Modular synthesis strategies leveraging the 3-azabicyclo[3.1.0]hexane scaffold have been instrumental in generating libraries of structurally diverse compounds. acs.org These approaches allow for the systematic variation of substituents around the core structure, facilitating the exploration of chemical space and the optimization of biological activity.
A noteworthy example is the expedient and modular synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes through Suzuki–Miyaura and Chan–Evans–Lam coupling reactions. acs.org This method is compatible with a broad range of aryl and heteroaryl bromides and chlorides, enabling the facile construction of a variety of derivatives. The unprecedented Chan–Evans–Lam coupling of tertiary trifluoroborates further expands the scope of this modular approach, allowing for the synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes containing C-tertiary arylamines at the ring juncture. acs.org
Another modular approach involves the copper(I)-catalyzed enyne oxidation/cyclopropanation for the synthesis of cyclopropane (B1198618) derivatives. researchgate.net This protocol enables the assembly of valuable cyclopropane-γ-lactams with excellent diastereoselectivity. The development of an enantioselective version of this reaction further enhances its utility in creating diverse and stereochemically defined molecules. researchgate.net
| Reaction Type | Key Features | Resulting Structures |
| Suzuki–Miyaura Coupling | Compatible with various aryl/heteroaryl halides | 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes |
| Chan–Evans–Lam Coupling | Utilizes tertiary trifluoroborates | 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes with C-tertiary arylamines |
| Enantioselective Enyne Oxidation/Cyclopropanation | Copper-catalyzed, high diastereoselectivity | Chiral cyclopropane-γ-lactams |
Design and Synthesis of Conformationally Restricted Analogues for Structure–Activity Relationship Studies
The rigid bicyclic structure of the 3-azabicyclo[3.1.0]hexane system makes it an ideal scaffold for designing conformationally restricted analogues of more flexible molecules. nih.govenamine.net By locking the molecule into a specific conformation, researchers can gain valuable insights into the bioactive conformation required for interaction with a biological target, which is a cornerstone of structure-activity relationship (SAR) studies. nih.gov
This scaffold has been employed as a conformationally constrained isostere for the piperidine (B6355638) motif, which is a common fragment in many bioactive compounds. nih.govscispace.com For example, two isomeric conformationally restricted analogues of 4-trifluoromethylpiperidine have been designed and synthesized from commercially available N-benzylmaleimide. enamine.net
The induction of conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives at the P(2) region of 2-cyanopyrrolidine-based compounds has been explored to develop novel DPP-IV inhibitors. nih.gov This strategic incorporation of the rigid scaffold helps to delineate the optimal geometry for binding to the enzyme's active site. The synthesis and SAR of these rigid analogues have led to the discovery of compounds with picomolar binding affinity and high selectivity for the μ opioid receptor. nih.gov
| Parent Flexible Molecule | Conformationally Restricted Analogue | Therapeutic Target |
| 4-Trifluoromethylpiperidine | 6-Trifluoromethyl-3-azabicyclo[3.1.0]hexane | - |
| Piperidine-based ligands | 3-Azabicyclo[3.1.0]hexane derivatives | μ Opioid Receptor |
| 2-Cyanopyrrolidine derivatives | N-(Aryl/heteroaryl)-3-azabicyclo[3.1.0]hexane-containing compounds | Dipeptidyl Peptidase-IV (DPP-IV) |
Strategic Incorporation into Novel Heterocyclic Systems
The 3-azabicyclo[3.1.0]hexane scaffold can be strategically incorporated into larger, novel heterocyclic systems, leading to the discovery of new chemical entities with unique properties. beilstein-journals.orgbohrium.com Various synthetic methodologies have been developed to fuse or link this bicyclic unit with other ring systems.
One such method is the multi-component 1,3-dipolar cycloaddition of ninhydrin, α-amino acids, and cyclopropenes to synthesize spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. bohrium.com This approach provides facile access to complex spiro[3-azabicyclo[3.1.0]hexane-2,2′-indenes] with complete stereoselectivity.
Furthermore, the development of novel methods for preparing 1-heteroaryl-3-azabicyclo[3.1.0]hexanes has expanded the repertoire of accessible heterocyclic systems. google.com These compounds have shown unexpected activities in modulating biogenic amine transport, highlighting the potential for discovering new therapeutic agents by incorporating the 3-azabicyclo[3.1.0]hexane scaffold into novel heterocyclic frameworks. google.com The synthesis of bis-spirocyclic derivatives through the 1,3-dipolar cycloaddition reactions of cyclopropenes to a stable azomethine ylide also showcases the strategic construction of novel and complex heterocyclic architectures based on this versatile scaffold. beilstein-journals.org
| Synthetic Strategy | Reactants | Resulting Novel Heterocyclic System |
| Multi-component 1,3-Dipolar Cycloaddition | Ninhydrin, α-amino acids, cyclopropenes | Spiro[3-azabicyclo[3.1.0]hexane-2,2′-indenes] |
| Cross-Coupling Reactions | 3-Azabicyclo[3.1.0]hexane derivatives, heteroaryl halides | 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes |
| 1,3-Dipolar Cycloaddition | Cyclopropenes, stable azomethine ylide | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes |
Research Trends and Future Directions in 3 Azabicyclo 3.1.0 Hexane Chemistry
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives with precise stereochemical control is a major focus of contemporary research. The biological activity of these compounds is often dependent on their specific stereoisomeric form. Consequently, numerous strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.
One prominent approach involves the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. nih.gov A highly effective method utilizes a copper(I)/Ph-Phosferrox catalytic system for the desymmetrization of prochiral cyclopropenes. This reaction constructs complex 3-azabicyclo[3.1.0]hexane structures bearing five contiguous stereogenic centers, including two all-carbon quaternary centers, in excellent yields (up to 99%) and enantioselectivities (97 to >99% ee) as a single isomer. nih.gov Similarly, copper-catalyzed [3+2] cycloadditions have been shown to be highly efficient for the desymmetrization of 1,1-disubstituted cyclopropenes, yielding chiral azabicyclo[3.1.0]hexane derivatives with excellent diastereoselectivities (>99:1 dr) and enantioselectivities (up to >99% ee). rsc.org
Palladium catalysis has also been instrumental in developing asymmetric routes. A Pd-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes provides a mild and efficient pathway to chiral 3-azabicyclo[3.1.0]hexanes. This method is compatible with a variety of nucleophiles and creates three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters with excellent regio- and enantioselectivities. researchgate.netresearchgate.net Another strategy involves an enantioselective one-pot synthesis from allyl carbonates and propargyl amines, which proceeds via an amine-catalyzed allylic substitution followed by an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. researchgate.net
Dirhodium(II) catalysts have been effectively used for the stereoselective cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. By carefully selecting the catalyst and hydrolysis conditions, either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane can be formed with high selectivity, even at very low catalyst loadings (0.005 mol %). acs.orgnih.gov Furthermore, a flexible two-step protocol for enantioselective access to these scaffolds involves a CpxRh(III)-catalyzed C–H functionalization to form disubstituted cis-cyclopropanes, followed by a completely diastereoselective cyclization with primary amines catalyzed by a Cp*Ir(III) complex. acs.org
| Catalytic System | Reaction Type | Substrates | Selectivity | Yield |
| Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | 1,3-Dipolar Cycloaddition | Azomethine ylides, Trisubstituted cyclopropenes | 97 to >99% ee | Up to 99% |
| Palladium(0) / Chiral Ligand | 5-exo-trig Cyclization/Cyclopropanation/Carbonylation | 1,6-enynes | Excellent regio- and enantioselectivity | Good to high |
| Dirhodium(II) complexes | Intramolecular Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | High diastereoselectivity (exo or endo) | Good |
| CpxRh(III) and Cp*Ir(III) | C-H Activation / Reductive Amination | N-enoxysuccinimides, Acrolein, Primary amines | High enantio- and diastereoselectivity | Good |
Exploration of Novel Reaction Mechanisms and Catalytic Systems, including Cooperative Catalysis
The quest for more efficient and selective synthetic methods has led to the exploration of novel reaction mechanisms and innovative catalytic systems. Cooperative catalysis, where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, has emerged as a powerful strategy.
An example of cooperative catalysis is the site-selective C(sp³)–H borylation of 3-azabicyclo[3.1.0]hexanes using a cooperative iridium/aluminum system. This reaction proceeds at a bridgehead C–H bond under mild conditions. The use of a chiral BINOL-based aluminum catalyst allows for the synthesis of enantioenriched alkylboronate products, which can be further diversified without loss of stereochemical information. researchgate.netresearchgate.net
Palladium-catalyzed reactions have been a cornerstone in the synthesis of the 3-azabicyclo[3.1.0]hexane core. One such reaction is the cyclopropanation of maleimides with N-tosylhydrazones, which proceeds in high yields and diastereoselectivities. rsc.org The mechanism is believed to involve the formation of a palladium carbene intermediate from the N-tosylhydrazone, which then undergoes cyclopropanation with the maleimide (B117702). Another novel palladium-catalyzed process involves an aerobic (1+2) annulation of C(sp³)–H bonds with an olefin, where C-H palladation occurs twice at the same position. researchgate.net
The development of enantioselective one-pot syntheses often involves intricate catalytic cycles. For instance, the synthesis from allyl carbonates and propargyl amines utilizes an amine catalyst for the initial allylic substitution, followed by a chiral palladium complex that mediates an enantioselective Pd(II)/Pd(IV) oxidative cyclization. The chiral ligand is crucial for achieving high enantioselectivity in the cyclization step. researchgate.net
Recent research has also focused on silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. This method is notable for its use of air as the oxidant and proceeds through what is suggested to be an uncommon silver carbenoid intermediate. acs.org
| Catalytic System | Key Mechanistic Feature | Reaction Type | Novelty |
| Iridium / Aluminum | Cooperative Catalysis | C(sp³)–H Borylation | Site-selective functionalization of a bridgehead C-H bond. |
| Palladium | In situ Carbene Formation | Cyclopropanation | Practical route using N-tosylhydrazones as carbene precursors. |
| Amine / Palladium | One-Pot Sequential Catalysis | Allylic Substitution / Oxidative Cyclization | Combination of two distinct catalytic cycles for enantioselective synthesis. |
| Silver(I) | Silver Carbenoid Intermediate | Oxidative Cyclopropanation | Use of air as a sustainable oxidant, avoiding external chemical oxidants. |
Advanced Functionalization Strategies for Diverse Substitution Patterns
Creating a diverse library of 3-azabicyclo[3.1.0]hexane derivatives requires robust and versatile functionalization strategies. Research in this area aims to introduce a wide range of substituents at various positions of the bicyclic core.
Copper-catalyzed 1,3-dipolar cycloaddition reactions have proven effective for generating highly substituted scaffolds. These methods tolerate a variety of functional groups on the cyclopropene (B1174273) reactant, such as esters (CO₂R), nitriles (CN), amides (CONMe₂), and phenyl groups, allowing for the direct synthesis of complex derivatives. nih.gov The resulting cycloadducts can be further transformed; for example, they can be converted to biologically important GABA derivatives through reduction and hydrolysis. nih.gov
Cross-coupling reactions are powerful tools for introducing aryl and heteroaryl groups. The Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts provide an expedient and modular approach to 1-heteroaryl-3-azabicyclo[3.1.0]hexanes. acs.org The Suzuki-Miyaura protocol is compatible with a broad range of aryl and heteroaryl bromides and chlorides. acs.org The Chan-Evans-Lam coupling enables the construction of derivatives containing C-tertiary arylamines at the ring juncture, a previously challenging motif to access. acs.org
Site-selective C(sp³)–H functionalization offers a direct way to introduce functionality without pre-installed handles. The previously mentioned cooperative iridium/aluminum catalysis for C-H borylation allows for the introduction of a boron functional group at a bridgehead position, which can then be used in subsequent cross-coupling reactions to introduce further diversity. researchgate.net
Furthermore, synthetic routes starting from highly functionalized precursors, such as polychloronitrobutadienes, have been used to create intricate derivatives. Nucleophilic substitution reactions on these precursors with protected 6-amino-3-azabicyclo[3.1.0]hexane building blocks lead to highly functionalized enamines and amides, which can undergo subsequent cyclization reactions to form complex heterocyclic systems. beilstein-journals.orgresearchgate.net
Pursuit of Sustainable and Atom-Economical Synthetic Protocols
Atom economy is a key consideration in reaction design. The copper-catalyzed desymmetrization/cycloaddition of cyclopropenes is an excellent example of an atom-economical process, as it constructs five continuous stereogenic centers in a single step with all atoms from the reactants being incorporated into the product. rsc.org Similarly, silver(I)-catalyzed oxidative cyclopropanation of 1,6-enynes is highly atom-economical and avoids the use of external oxidants by utilizing air. acs.org
One-pot syntheses are inherently more sustainable as they reduce the number of workup and purification steps, thereby saving solvents and energy. The enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes from allyl carbonates and propargyl amines condenses multiple bond-forming events into a single operation without isolating intermediates. researchgate.net
The development of catalytic systems that operate under mild conditions and with low catalyst loadings also contributes to sustainability. The dirhodium(II)-catalyzed cyclopropanation that proceeds efficiently with as little as 0.005 mol % of the catalyst is a significant step towards more practical and environmentally benign processes. acs.org The development of telescoped reaction sequences, where crude intermediates are carried forward without purification, further enhances the practicality and sustainability of these syntheses. acs.orgnih.gov
Moreover, multi-component 1,3-dipolar cycloaddition reactions, for instance between ninhydrin, α-amino acids, and cyclopropenes, provide access to complex spirocyclic 3-azabicyclo[3.1.0]hexane derivatives with a high degree of atom economy under mild conditions. thieme-connect.com These approaches align with the goals of green chemistry by creating molecular complexity in an efficient and resource-conscious manner. exlibrisgroup.com
Q & A
Q. What are the established synthetic routes for 3-Ethyl-3-azabicyclo[3.1.0]hexan-6-amine, and how are key intermediates optimized?
Methodological Answer: The compound is synthesized via nucleophilic substitution at imidoyl chloride units using bicyclic amine precursors. For example, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine reacts with tetrachloroallylidene hydrazine derivatives in methanol, yielding substituted products with ~80% efficiency . Retrosynthetic analysis of related bicyclic amines (e.g., 6-amino-3-azabicyclo[3.1.0]hexanes) highlights the use of methyl 2-chloro-2-cyclopropylideneacetate as a precursor, with stepwise functionalization of the bicyclic core . Optimization focuses on solvent choice (polar aprotic solvents for stability) and temperature control to minimize side reactions.
Q. How is the structural conformation of this compound confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for resolving bicyclic conformations. For analogous compounds (e.g., 6-sulfonyl-3-oxa-6-azabicyclo[3.1.0]hexane), monoclinic crystal systems are observed, with boat conformations in the bicyclic core and fusion angles of ~112° between rings . Spectroscopic methods (NMR, IR) complement structural validation:
- NMR : Distinct shifts for bridgehead protons (δ ~2.5–3.5 ppm) and aziridine NH (δ ~1.8 ppm).
- IR : Stretching frequencies for amine groups (~3350 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies designed for 3-azabicyclo[3.1.0]hexane derivatives in neuropharmacological applications?
Methodological Answer: SAR studies involve systematic substitution at the 1-, 3-, and 6-positions of the bicyclic scaffold. For example, aryl and alkoxyalkyl groups enhance binding to serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. A pharmacophore model guides substitutions:
- Aryl groups at position 1 improve SERT/NET selectivity.
- Alkoxyalkyl chains at position 6 enhance blood-brain barrier penetration (B/B ratio >4 in rats) .
Table 1: Key SAR Findings for Neuropharmacological Activity
| Substituent Position | Functional Group | Effect on Bioactivity |
|---|---|---|
| 1 | 4-Methoxyphenyl | ↑ SERT affinity (IC₅₀ = 12 nM) |
| 6 | Ethoxyethyl | ↑ Brain penetration (B/B = 6.2) |
| 3 | Ethyl | Metabolic stability (t₁/₂ > 2 h) |
Q. How are contradictions in biological activity data resolved for 3-azabicyclo[3.1.0]hexane derivatives?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell lines vs. in vivo models). For instance, in vitro potency (e.g., IC₅₀ for DAT) may not correlate with in vivo efficacy due to pharmacokinetic factors. Strategies include:
- Microdialysis validation : Measuring extracellular neurotransmitter levels in target brain regions to confirm mechanistic relevance .
- Metabolic profiling : Identifying cytochrome P450 interactions that alter bioavailability .
- Crystallographic analysis : Resolving whether conformational changes (e.g., boat vs. chair) impact receptor binding .
Q. What methodologies are used to evaluate the pharmacokinetics of this compound derivatives?
Methodological Answer:
- Oral bioavailability : Assessed via rat models, measuring plasma concentration-time curves (AUC) after oral vs. intravenous administration. Derivatives with >30% bioavailability are prioritized .
- Brain penetration : Quantified using brain-to-plasma ratios (B/B) post-sacrifice. Compounds with B/B >4 are considered CNS-penetrant .
- Metabolic stability : Incubation with liver microsomes (human/rat) to calculate half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
Data Contradiction Analysis
Q. How do stereochemical variations in 3-azabicyclo[3.1.0]hexane derivatives influence pharmacological outcomes?
Methodological Answer: Stereochemistry at bridgehead carbons (e.g., 1R,5S configurations) critically impacts activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
